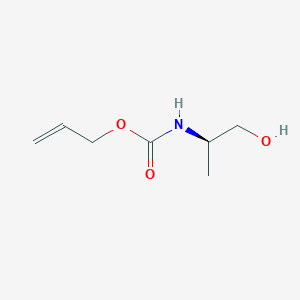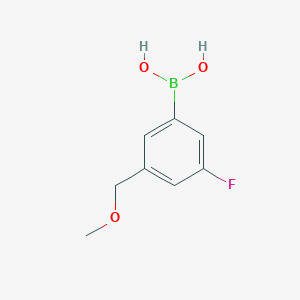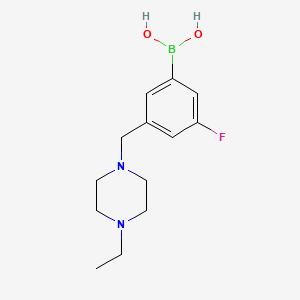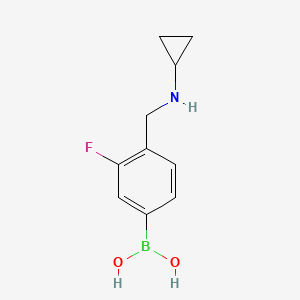
4-((シクロプロピルアミノ)メチル)-3-フルオロフェニルボロン酸
説明
The compound “4-((Cyclopropylamino)methyl)-3-fluorophenylboronic acid” is likely a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to three oxygen atoms and one carbon atom . They are commonly used in organic synthesis, materials science, and medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for this compound are not available, boronic acids are typically synthesized through reactions involving organometallic compounds . For example, the Suzuki-Miyaura coupling, a widely-used carbon-carbon bond-forming reaction, involves the use of organoboron reagents .
Molecular Structure Analysis
The molecular structure of this compound would likely include a phenyl ring (a six-membered aromatic ring) with a fluorine atom at the 3-position, a boronic acid group, and a cyclopropylamino methyl group at the 4-position .
Chemical Reactions Analysis
Boronic acids, including this compound, are often used in coupling reactions such as the Suzuki-Miyaura coupling . They can also undergo protodeboronation, a reaction that involves the removal of the boron group .
科学的研究の応用
創薬
この化合物は、様々な薬理活性分子合成における重要な前駆体です。ボロン酸基は、特に複雑な有機化合物を生成する鈴木カップリング反応に役立ちます。 例えば、多くの治療薬の骨格となる複素環化合物を合成するために使用できます .
抗菌剤
この化合物に存在するシクロプロピルアミノ基は、多くの抗菌薬に共通の特徴です。これは、耐性菌株に対する有効性を高めるために、抗生物質の分子構造に組み込むことができます。 この構造モチーフは、細菌酵素と相互作用してその機能を阻害し、感染の拡大を阻止することが知られています .
将来の方向性
作用機序
Target of Action
It is known that boronic acids often interact with proteins and enzymes that have a role in various biological processes
Mode of Action
The exact mode of action of 4-((Cyclopropylamino)methyl)-3-fluorophenylboronic acid is currently unknown. Boronic acids are known to form reversible covalent complexes with proteins and enzymes, which can lead to changes in their function
Biochemical Pathways
Boronic acids are known to interfere with various biochemical pathways, depending on their specific targets
Pharmacokinetics
They are metabolized in the liver and excreted in the urine
Result of Action
Boronic acids are known to have various effects at the molecular and cellular level, depending on their specific targets
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-((Cyclopropylamino)methyl)-3-fluorophenylboronic acid. Factors such as pH, temperature, and the presence of other molecules can affect the stability of the compound and its ability to interact with its targets
特性
IUPAC Name |
[4-[(cyclopropylamino)methyl]-3-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BFNO2/c12-10-5-8(11(14)15)2-1-7(10)6-13-9-3-4-9/h1-2,5,9,13-15H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYPDLRAGIQNDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CNC2CC2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201177686 | |
| Record name | Boronic acid, B-[4-[(cyclopropylamino)methyl]-3-fluorophenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201177686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1704064-01-6 | |
| Record name | Boronic acid, B-[4-[(cyclopropylamino)methyl]-3-fluorophenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704064-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[4-[(cyclopropylamino)methyl]-3-fluorophenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201177686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1406897.png)
![5-tert-butyl 3-ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3,5-dicarboxylate](/img/structure/B1406899.png)
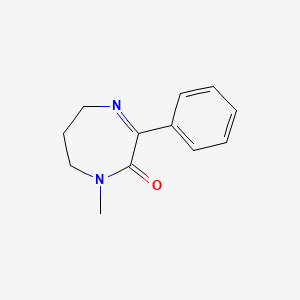
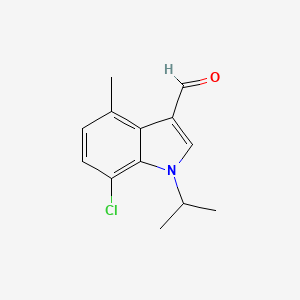

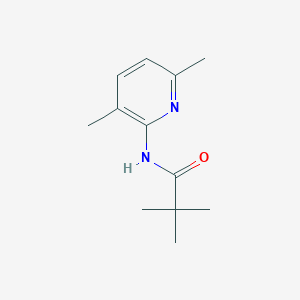
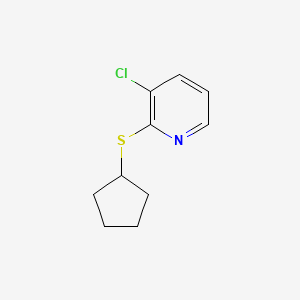

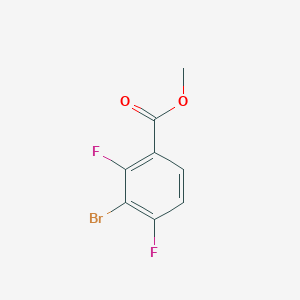
![[1-(2-Methoxyethyl)pyrrol-2-yl]methanolate](/img/structure/B1406915.png)
amine](/img/structure/B1406917.png)
